molecular formula C13H17NO2 B13550818 Ethyl 3,3-dimethylindoline-2-carboxylate

Ethyl 3,3-dimethylindoline-2-carboxylate

Cat. No.: B13550818
M. Wt: 219.28 g/mol
InChI Key: JDADUXGTSISTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,3-dimethylindoline-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound is characterized by its indoline core, which is a hydrogenated form of indole, and the presence of an ethyl ester group at the 2-carboxylate position. The compound’s unique structure makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,3-dimethylindoline-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include 3,3-dimethyl-2-butanone and phenylhydrazine, followed by esterification with ethanol and a suitable acid catalyst .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,3-dimethylindoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylates.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed.

Major Products:

    Oxidation: Indole-2-carboxylates.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indoline derivatives.

Scientific Research Applications

Ethyl 3,3-dimethylindoline-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethylindoline-2-carboxylate involves its interaction with various molecular targets. The indoline core can engage in hydrogen bonding and π-π interactions with enzymes and receptors, modulating their activity. The compound’s ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways .

Comparison with Similar Compounds

  • Ethyl indole-2-carboxylate
  • Methyl 3,3-dimethylindoline-2-carboxylate
  • Ethyl 1,3-dimethylindoline-2-carboxylate

Comparison: this compound is unique due to the presence of two methyl groups at the 3-position, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interaction with biological targets, distinguishing it from other indoline derivatives .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 3,3-dimethyl-1,2-dihydroindole-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-4-16-12(15)11-13(2,3)9-7-5-6-8-10(9)14-11/h5-8,11,14H,4H2,1-3H3

InChI Key

JDADUXGTSISTBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C2=CC=CC=C2N1)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.